Tert-butyl 3,3-difluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoropiperidine-1-carboxylate is an organic compound with the molecular formula C10H17F2NO2. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 3-position and a tert-butyl ester group at the 1-position. This compound is known for its stability and is used as an intermediate in organic synthesis .
Scientific Research Applications
Tert-butyl 3,3-difluoropiperidine-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved stability and bioavailability.
Industry: It is employed in the production of fine chemicals and specialty chemicals.
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Future Directions
Preparation Methods
The synthesis of tert-butyl 3,3-difluoropiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and fluorinating agents.
Fluorination: The piperidine is reacted with fluorinating agents to introduce the fluorine atoms at the 3-position.
Esterification: The resulting difluoropiperidine is then esterified with tert-butyl chloroformate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include nucleophiles for substitution, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Tert-butyl 3,3-difluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: This compound features a bromomethyl group at the 4-position, which can undergo different reactions compared to the parent compound.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a ketone group at the 4-position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 3,3-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-5-10(11,12)7-13/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDWLNLSKQNMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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